molecular formula C12H13N3O2S B1345298 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid CAS No. 910037-25-1

1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid

Número de catálogo: B1345298
Número CAS: 910037-25-1
Peso molecular: 263.32 g/mol
Clave InChI: VWNHOIKUCNKRDY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid is a heterocyclic compound that features a thienopyrimidine core fused with a piperidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry .

Métodos De Preparación

The synthesis of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in this process include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA). The reaction conditions often involve heating the reactants to facilitate cyclization . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis platforms .

Análisis De Reacciones Químicas

1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common conditions for these reactions include controlled temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: This compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving pyrimidine metabolism.

    Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antimicrobial agent.

    Industry: It is used in the development of new materials with specific electronic properties.

Mecanismo De Acción

The mechanism of action of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The thienopyrimidine core can mimic natural substrates of enzymes, thereby inhibiting their activity. This compound may also interact with nucleic acids, affecting processes like DNA replication and transcription .

Comparación Con Compuestos Similares

Similar compounds to 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid include:

    Thieno[2,3-d]pyrimidin-4-yl derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atoms.

    Pyrido[2,3-d]pyrimidin-4-yl derivatives: These compounds have a pyridine ring fused to the pyrimidine core instead of a thiophene ring.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds feature a pyrazole ring fused to the pyrimidine core.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological activities and chemical reactivity compared to its analogs .

Actividad Biológica

1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its mechanism of action, therapeutic applications, and structure-activity relationships (SAR) derived from various studies.

  • Molecular Formula : C₁₂H₁₃N₃O₂S
  • Molecular Weight : 263.32 g/mol
  • Melting Point : 247.5 - 249 °C
  • CAS Number : 910037-25-1

Research indicates that thienopyrimidines, including this compound, target specific enzymes within bacterial systems. A notable study identified the NADH:ubiquinone oxidoreductase (complex I) subunit NuoD as a key target for these compounds against Helicobacter pylori. This enzyme is crucial for ATP synthesis in H. pylori, making it a viable target for developing narrow-spectrum antibacterial agents .

Antimicrobial Activity

This compound has shown promising results against H. pylori. In vitro studies reported an IC50 value of approximately 1.55 μM, demonstrating its efficacy in inhibiting bacterial growth . The compound's selective inhibition suggests it could be developed as a treatment for infections resistant to conventional therapies.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be enhanced through strategic modifications to its structure. A study outlined a series of thienopyrimidine derivatives where systematic substitutions were tested to optimize potency and reduce cytotoxicity. For instance, certain substitutions on the phenyl ring significantly improved the compounds' activity against H. pylori while maintaining acceptable safety profiles .

CompoundIC50 (μM)Notes
Original Compound1.55Base compound
Modified Compound 190.16Improved potency with side-chain optimization
Modified Compound 20-Increased cytotoxicity with decreased potency

Study on Thienopyrimidine Derivatives

In a comprehensive study involving the modification of thienopyrimidine compounds, researchers synthesized various analogs and evaluated their antimicrobial properties. The findings indicated that specific modifications led to enhanced activity against H. pylori, particularly those that optimized the binding affinity to the NuoB-NuoD interface .

Pharmacokinetic Profiles

While some lead compounds demonstrated efficacy in ex vivo models, challenges remain regarding their pharmacokinetic properties, such as solubility and protein binding. Further optimization is necessary to improve these characteristics for better in vivo efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves coupling thieno[3,2-d]pyrimidine derivatives with piperidine-4-carboxylic acid precursors. A key method includes nucleophilic substitution under reflux in polar aprotic solvents (e.g., DMF or DMSO) with catalysts like triethylamine to facilitate amide bond formation . Optimization strategies include controlling temperature (60–100°C), using anhydrous conditions to prevent hydrolysis, and employing chromatography (e.g., silica gel) for purification . Yield improvements may require iterative adjustment of stoichiometry (e.g., 1.2:1 molar ratio of thienopyrimidine to piperidine derivative) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the thienopyrimidine core (e.g., aromatic protons at δ 7.5–8.5 ppm) and piperidine ring conformation (e.g., axial/equatorial proton splitting patterns). Infrared (IR) spectroscopy confirms carboxylic acid C=O stretching (~1700 cm⁻¹) and NH/OH bonds. Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ ion matching theoretical values) . Chromatographic purity (>95%) should be confirmed via HPLC with UV detection at 254 nm .

Q. How does the solubility profile of this compound influence experimental design in biological assays?

The compound exhibits limited aqueous solubility due to its hydrophobic thienopyrimidine and piperidine moieties. For in vitro assays, solubilization in DMSO (10–50 mM stock) followed by dilution in buffered solutions (e.g., PBS with 0.1% Tween-20) is recommended. Precipitation risks necessitate dynamic light scattering (DLS) to monitor colloidal stability. For in vivo studies, prodrug strategies or nanoformulation (e.g., liposomes) may enhance bioavailability .

Advanced Research Questions

Q. What computational approaches are used to predict the binding affinity of this compound to kinase targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions between the thienopyrimidine core and ATP-binding pockets of kinases (e.g., EGFR or CDK2). Key parameters include grid box sizing (20 ų centered on catalytic lysine) and scoring functions (e.g., MM-GBSA for binding energy). Pharmacophore modeling identifies critical features: the carboxylic acid as a hydrogen bond donor and the piperidine ring for hydrophobic complementarity . MD simulations (100 ns) assess stability of predicted binding poses .

Q. How can structural modifications resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. antimicrobial activity) may arise from off-target effects or assay conditions. Systematic SAR studies should modify:

  • Piperidine substituents : Introducing electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability .
  • Thienopyrimidine substitutions : 6-Methyl or 7-phenyl groups improve selectivity for bacterial TrmD over human kinases . Parallel screening against orthogonal targets (e.g., kinase panels vs. microbial strains) clarifies selectivity .

Q. What strategies mitigate spectral data contradictions during structural elucidation?

Contradictions in NMR assignments (e.g., overlapping piperidine signals) can be resolved via:

  • 2D NMR : HSQC and HMBC correlate ¹H-¹³C couplings to distinguish piperidine C-4 (δ 45–50 ppm) from thienopyrimidine carbons .
  • Isotopic labeling : ¹⁵N-labeled analogs simplify pyrimidine nitrogen assignments .
  • X-ray crystallography : Single-crystal structures unambiguously confirm stereochemistry and hydrogen-bonding networks .

Q. Methodological Comparisons

Aspect Technique Application Example Reference
Synthesis OptimizationDoE (Design of Experiments)Screening temperature (60–120°C), solvent (DMF vs. THF), and catalyst (TEA vs. DBU)
Target ValidationCRISPR-Cas9 KnockoutConfirming kinase dependency in cell viability assays
Metabolic StabilityMicrosomal IncubationAssessing CYP450-mediated degradation (t₁/₂ > 60 min desirable)
In Silico ScreeningVirtual Library ConstructionPrioritizing 2-aminopyrimidine analogs for antimicrobial testing

Q. Key Challenges and Solutions

  • Low Yield in Coupling Reactions : Use peptide coupling reagents (HATU, EDCI) with HOAt additive to activate the carboxylic acid .
  • Off-Target Activity : Employ chemoproteomics (e.g., kinome-wide profiling) to identify unintended kinase interactions .
  • Spectral Artifacts : Utilize deuterated solvents (DMSO-d₆) and suppress water signals in NMR to reduce noise .

Propiedades

IUPAC Name

1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c16-12(17)8-1-4-15(5-2-8)11-10-9(3-6-18-10)13-7-14-11/h3,6-8H,1-2,4-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNHOIKUCNKRDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=NC3=C2SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640410
Record name 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910037-25-1
Record name 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.